molecular formula C5H6BrN3 B13978193 6-Bromo-4-methyl-3-pyridazinamine

6-Bromo-4-methyl-3-pyridazinamine

Cat. No.: B13978193
M. Wt: 188.03 g/mol
InChI Key: GHIROJPDVCYLEP-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-3-pyridazinamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and a methyl group at position 4 makes this compound unique and of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-3-pyridazinamine can be achieved through several methods. One common approach involves the bromination of 4-methyl-3-pyridazinamine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methyl-3-pyridazinamine is coupled with a brominated reagent in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-3-pyridazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazinamines, oxidized or reduced derivatives, and coupled products with various functional groups .

Scientific Research Applications

6-Bromo-4-methyl-3-pyridazinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methyl-3-pyridazinamine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-4-methylpyridazin-3-amine

InChI

InChI=1S/C5H6BrN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

GHIROJPDVCYLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1N)Br

Origin of Product

United States

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